molecular formula C10H10BrClO3 B1439935 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride CAS No. 1160250-72-5

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride

Cat. No.: B1439935
CAS No.: 1160250-72-5
M. Wt: 293.54 g/mol
InChI Key: KEGBFVRCVUYMHR-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzoyl chloride (BEBC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. BEBC is a halogenated aromatic compound with a molecular weight of 270.2 g/mol, and is a colorless, volatile liquid at room temperature. It is an important intermediate compound in the synthesis of various pharmaceuticals, and has also been used in the synthesis of other organic compounds. In addition, BEBC has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Synthesis of Intermediates for Medicinal Compounds

Compounds structurally related to 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride are used in the synthesis of intermediates for medicinal compounds. For example, derivatives of bromo-methoxybenzoates have been utilized in the synthesis of bifendate intermediates, showcasing the role of similar structures in medicinal chemistry synthesis pathways (Bao Li-jiao, 2013).

Photodynamic Therapy for Cancer Treatment

Brominated and methoxylated compounds have been explored for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy in cancer treatment. A study on new zinc phthalocyanines, for instance, highlighted their high singlet oxygen quantum yield, which is crucial for Type II photosensitization mechanisms in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antimicrobial Activity

Research into brominated and methoxylated derivatives has also shown potential antimicrobial activity, offering avenues for the development of new antimicrobial agents. An example is the synthesis of compounds for screening against various microbial strains, providing insights into the antimicrobial efficacy of structurally related compounds (G. S. Gadaginamath & S. Patil, 2002).

Materials Science and Polymer Chemistry

Compounds with bromo-methoxy functional groups have been incorporated into polymers for materials science applications. For instance, the synthesis and characterization of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] and its composites underline the importance of such structures in developing novel materials with specific optical properties (M. Kubo, C. Takimoto, Yuya Minami, and Takahiro Uno, T. Itoh, M. Shoyama, 2005).

Selective Organic Synthesis

Furthermore, the structural features inherent to bromo-methoxy compounds facilitate selective organic synthesis, such as in the creation of biaryl carboxylic acids. These are used as proton shuttles in the selective functionalization of C-H bonds, demonstrating the utility of such compounds in complex organic transformations (Jing-Jing Pi, Xiao-Yu Lu, Jing‐Hui Liu, Xi Lu, B. Xiao, Yao Fu, Nicolas Guimond, 2018).

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGBFVRCVUYMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266611
Record name 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-72-5
Record name 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-ethoxy-4-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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